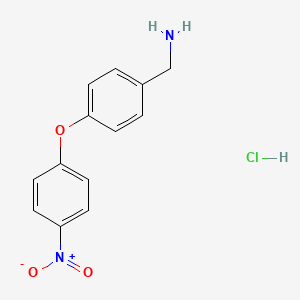
(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C13H13ClN2O3 . It is a derivative of methanamine .
Molecular Structure Analysis
The InChI code for “(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride” is 1S/C13H12N2O3.ClH/c14-9-10-1-5-12 (6-2-10)18-13-7-3-11 (4-8-13)15 (16)17;/h1-8H,9,14H2;1H . This indicates the presence of a chlorine atom (Cl), likely due to the hydrochloride component of the compound .Physical And Chemical Properties Analysis
“(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride” has a molecular weight of 280.71 . It is a powder at room temperature . The melting point is 210-211 degrees Celsius .Aplicaciones Científicas De Investigación
Anthelmintic Applications
This compound has been evaluated for its potential as an anthelmintic agent. Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host. Specifically, derivatives of this compound have shown efficacy against nematodes and cestodes in animals .
Antibacterial Properties
The antibacterial screening of this compound has revealed promising results. It’s part of a class of compounds that can undergo cytochrome P-450 dependent reduction, forming reactive species that interact with DNA and disrupt normal functions in various pathogens .
Synthesis of Triazole Derivatives
The compound serves as a precursor in the synthesis of a library of novel triazole derivatives. These derivatives, which contain different substituents at the 5-position, have been synthesized using mechanochemical treatment and evaluated for their biological activities .
Drug Design and Modification
In the realm of drug design, modifications of the compound’s functional groups can lead to a reduction in mutagenicity and carcinogenicity, which is crucial for creating safer pharmaceutical agents .
Veterinary Medicine
Due to its anthelmintic properties, this compound has applications in veterinary medicine, particularly in the treatment of parasitic infections in cats and dogs, which can also pose a risk to immunocompromised human populations .
Research on Chemical Intermediates
As a chemical intermediate, this compound is used in research to develop new chemical entities with potential applications in various fields, including agriculture and pharmaceuticals .
Mechanistic Studies in Biochemistry
The compound’s ability to form reactive species upon reduction makes it a valuable tool for studying biochemical pathways and mechanisms, particularly those involving DNA interactions .
Material Science
In material science, the compound can be used to synthesize novel materials with specific properties, such as enhanced durability or specialized conductivity .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3.ClH/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17;/h1-8H,9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIPVRMOFWHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)
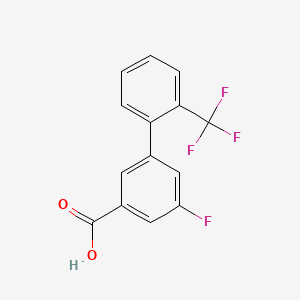
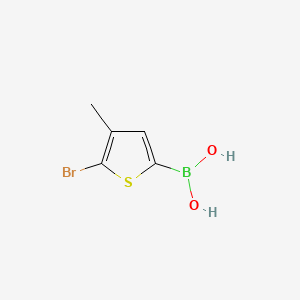


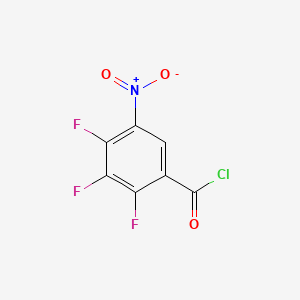

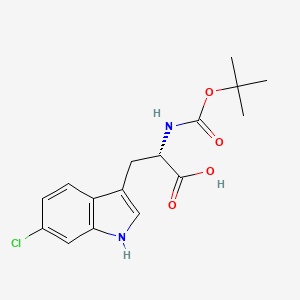
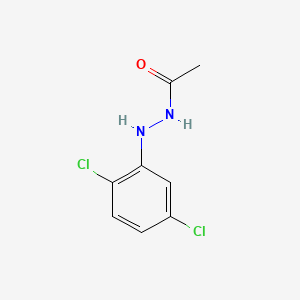
![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)